C4 Substituent-Dependent LogP and PSA: Lipophilicity Advantage Over 4-Amino and Parent Analogs
The 4-methyl substitution confers higher calculated lipophilicity (LogP = 2.12) compared to both the unsubstituted 1-phenyl parent (LogP = 1.82) and the 4-amino analog (LogP = 1.59), while maintaining an identical topological polar surface area (PSA = 43.60 Ų) to the parent compound—substantially lower than the 4-amino analog (PSA = 69.62 Ų) [1][2]. This LogP increase of +0.30 over the parent and +0.53 over the 4-amino derivative predicts improved passive membrane permeability according to Lipinski guidelines, without the hydrogen-bond donor penalty introduced by the 4-NH2 group [3].
| Evidence Dimension | Calculated partition coefficient (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.12; PSA = 43.60 Ų; 0 H-bond donors |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (LogP = 1.82, PSA = 43.60 Ų); 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (LogP = 1.59, PSA = 69.62 Ų, 1 H-bond donor) |
| Quantified Difference | ΔLogP = +0.30 vs. parent; ΔLogP = +0.53 vs. 4-amino; ΔPSA = 0 vs. parent; ΔPSA = -26.02 Ų vs. 4-amino |
| Conditions | Computed physicochemical properties from Chemsrc and Molbase databases using standard prediction algorithms (XLogP3/ACD/Labs) |
Why This Matters
Higher LogP with low PSA and zero H-bond donors predicts superior passive membrane permeability, making this compound a preferred scaffold when CNS penetration or intracellular target access is desired and kinase hinge-binding activity must be avoided.
- [1] Chemsrc. 4-Methyl-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 53645-73-1): LogP 2.12, PSA 43.60. https://m.chemsrc.com/mip/cas/53645-73-1_296310.html. View Source
- [2] Chemsrc. 1-Phenylpyrazolo[3,4-d]pyrimidine (CAS 53645-79-7): LogP 1.82, PSA 43.60. https://m.chemsrc.com/baike/296315.html. Molbase. 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 5334-30-5): LogP 1.59-1.98, PSA 69.62. https://mip.molbase.cn. View Source
- [3] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3-26. View Source
